molecular formula C13H11ClO3S B1622941 [3-(2-Methylphenoxy)phenyl]sulfonyl chloride CAS No. 885950-88-9

[3-(2-Methylphenoxy)phenyl]sulfonyl chloride

Cat. No.: B1622941
CAS No.: 885950-88-9
M. Wt: 282.74 g/mol
InChI Key: IESNZDBCXHLZEI-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₁₃H₁₁ClO₃S. It is a derivative of benzenesulfonyl chloride, featuring a 2-methylphenoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methylphenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Another method involves the chlorosulfonation of 2-methylphenoxybenzene using chlorosulfonic acid. This reaction is carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods

In industrial settings, the production of 3-(2-methylphenoxy)benzenesulfonyl chloride often involves large-scale chlorosulfonation processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with 3-(2-methylphenoxy)benzenesulfonyl chloride to form sulfonamides under mild conditions.

    Alcohols: React to form sulfonate esters, typically in the presence of a base such as triethylamine.

    Water: Hydrolyzes the compound to form sulfonic acid.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methylphenoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler analog without the 2-methylphenoxy group.

    Toluene-4-sulfonyl Chloride: Contains a toluene group instead of the 2-methylphenoxy group.

    4-Methylbenzenesulfonyl Chloride: Features a methyl group on the benzene ring.

Uniqueness

3-(2-Methylphenoxy)benzenesulfonyl chloride is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in specific organic synthesis applications and provides unique opportunities for functionalization .

Properties

IUPAC Name

3-(2-methylphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-5-2-3-8-13(10)17-11-6-4-7-12(9-11)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESNZDBCXHLZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390845
Record name 3-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-88-9
Record name 3-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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